(r)-Omeprazole

説明

Inhibition of H+/K+-ATPase (Proton Pump)

The primary target of (R)-Omeprazole is the hydrogen-potassium ATPase (H+/K+-ATPase), an enzyme located in the secretory membranes of gastric parietal cells. drugbank.com This enzyme, often called the proton pump, is responsible for the final step in the secretion of hydrochloric acid into the stomach lumen. drugbank.com It functions by exchanging potassium ions from the lumen for hydrogen ions from the cytoplasm of the parietal cell. drugbank.com

This compound itself is an inactive prodrug. jnmjournal.orgpharmgkb.org As a weak base, it readily crosses cell membranes and accumulates in the highly acidic environment of the secretory canaliculi of stimulated parietal cells. jnmjournal.org This acidic space, with a pH that can fall below 1.0, catalyzes the conversion of the inactive this compound into its active form. jnmjournal.orggoogle.com This activation involves a molecular rearrangement to form a reactive tetracyclic sulfenamide. wikipedia.orggoogle.com The activated molecule then covalently binds to the H+/K+-ATPase, inhibiting its function and thereby blocking acid secretion. drugbank.comjnmjournal.org This inhibition affects both basal and stimulated acid secretion, irrespective of the specific stimulus. drugbank.com The covalent nature of this bond results in a prolonged duration of action that outlasts the drug's presence in the plasma. wikipedia.org

Differential Binding and Activation of this compound

Omeprazole (B731) is a chiral molecule and exists as two enantiomers, this compound and (S)-Omeprazole. pharmgkb.org While research indicates that both the (S)- and (R)-isomers of omeprazole equally inhibit the proton pump once activated, their clinical effectiveness differs due to stereoselective metabolism. acs.org The metabolism of omeprazole is primarily carried out by the cytochrome P450 enzymes CYP2C19 and CYP3A4 in the liver. jnmjournal.orgpharmgkb.org

The metabolism is stereoselective, with this compound being more rapidly metabolized by CYP2C19 to its primary metabolite, 5-hydroxyomeprazole. pharmgkb.orgacs.org In contrast, the (S)-enantiomer (esomeprazole) is metabolized more slowly. pharmgkb.org This difference in metabolic rate means that for a given amount of the racemic mixture, the systemic exposure and plasma concentration of the (S)-enantiomer are higher than for the (R)-enantiomer. pharmgkb.orgacs.org

Crucially, the activation of either enantiomer in the acidic environment of the parietal cell leads to the formation of a planar, achiral tetracyclic sulfenamide. wikipedia.org This means that at the point of binding to the proton pump, the initial stereospecificity of the drug is lost. wikipedia.org Therefore, the differential action of this compound compared to its S-counterpart stems not from a different binding mechanism at the pump itself, but from its distinct pharmacokinetic profile governed by stereoselective metabolism. acs.org

Table 1: Comparative Metabolic Pathways of Omeprazole Enantiomers

Role of Cysteine Residues in Covalent Binding

The activated form of this compound, the sulfenamide, forms a stable covalent disulfide bond with specific cysteine residues on the luminal surface of the H+/K+-ATPase's alpha subunit. drugbank.comescholarship.orgplos.org This covalent linkage locks the enzyme in an inactive conformation, preventing it from pumping protons. wikipedia.org

Research has identified the specific cysteine residues that are crucial for this interaction. All clinically used benzimidazole-type PPIs, including omeprazole, react with Cysteine 813 (Cys813) , which is located in the loop between the 5th and 6th transmembrane segments of the enzyme. wikipedia.org In addition to Cys813, omeprazole also binds to Cysteine 892 (Cys892) . wikipedia.orgresearchgate.net The binding to these specific, accessible cysteine residues is what confers the targeted nature of the inhibition. escholarship.org The reversibility of this bond can be influenced by reducing agents like glutathione, with studies showing that a significant portion of omeprazole binding can be reversed, which may contribute to the restoration of acid secretion over time, alongside the synthesis of new pump enzymes. researchgate.net

The specific cysteines targeted can differ between various proton pump inhibitors, which accounts for variations in their biochemical profiles.

Table 2: Cysteine Binding Sites of Various Proton Pump Inhibitors on H+/K+-ATPase

Structure

2D Structure

3D Structure

特性

IUPAC Name |

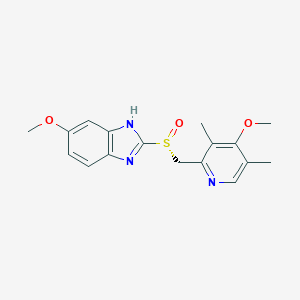

6-methoxy-2-[(R)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBDBMMJDZJVOS-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@@](=O)C2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317408 | |

| Record name | (+)-Omeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119141-89-8, 119141-88-7 | |

| Record name | (+)-Omeprazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119141-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Omeprazole, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119141898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Omeprazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-2-{(S)-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfinyl}-1H-benzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OMEPRAZOLE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S51HU491WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Esomeprazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8158 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis of R Omeprazole

Asymmetric Synthesis Approaches

The primary challenge in synthesizing a single enantiomer of omeprazole (B731) is the stereoselective oxidation of the prochiral sulfide (B99878) precursor. One common approach involves the use of a chiral catalyst to direct the oxidation to favor the formation of the (R)-enantiomer. Chiral titanium complexes are often employed for this purpose. google.comgoogle.com The process typically involves oxidizing the sulfide intermediate with an oxidizing agent in the presence of the chiral titanium complex, leading to the formation of the desired sulfoxide (B87167) enantiomer. google.comgoogle.com

Another strategy involves the resolution of the racemic mixture of omeprazole. This can be achieved through preparative chiral chromatography, which separates the two enantiomers based on their differential interactions with a chiral stationary phase. pharmgkb.org

Key Intermediates and Reaction Steps

The synthesis of omeprazole, and by extension its enantiomers, generally involves several key steps. A common route includes the reaction of substituted benzimidazole (B57391) and pyridine (B92270) moieties. google.comscispace.com For instance, one method describes reacting 2-(lithium methyl sulfinyl)-5-methoxy-1H-benzimidazole with 2-chloro-3,5-dimethyl-4-methoxy pyridine to form a sulfide intermediate, which is then oxidized to omeprazole. scispace.com To obtain the (R)-enantiomer specifically, the oxidation step must be performed under asymmetric conditions.

Pharmacokinetics of R Omeprazole

Absorption Characteristics

The absorption of omeprazole (B731) is rapid after oral administration, with peak plasma concentrations typically reached within 0.5 to 3.5 hours. drugbank.comnih.gov It is absorbed in the small intestine. medicines.org.uk The systemic availability, or bioavailability, of a single oral dose of omeprazole is about 30-40%, which increases to approximately 60% with repeated daily administration. drugbank.commedicines.org.uk This increase is largely due to the saturation of the first-pass metabolism in the liver. nih.govwikipedia.org The presence of food does not affect the bioavailability of omeprazole. medicines.org.uk

Distribution Profile

(R)-Omeprazole has an apparent volume of distribution of about 0.3 L/kg in healthy individuals, which corresponds to the volume of extracellular water. drugbank.commedicines.org.uk It is highly bound to plasma proteins, approximately 95-97%. drugbank.commedicines.org.ukwikipedia.org The drug shows low penetration into red blood cells. researchgate.net

Stereoselective Metabolism of this compound

The metabolism of omeprazole is stereoselective, meaning the (R)- and (S)-enantiomers are processed differently by the body. pharmgkb.orgacs.org This differential metabolism has a significant impact on the drug's efficacy. acs.org this compound is cleared more rapidly from the body than (S)-omeprazole. nih.gov

Primary Metabolic Pathways of this compound

This compound is extensively metabolized in the liver by the cytochrome P450 (CYP) enzyme system. ontosight.aidrugbank.com The main metabolic pathways are hydroxylation and sulfoxidation. mdpi.comresearchgate.net The primary metabolite of this compound is 5-hydroxyomeprazole, formed through hydroxylation. pharmgkb.orgacs.org Another less significant metabolite is omeprazole sulfone, created via sulfoxidation. acs.orgjnmjournal.org

Cytochrome P450 Enzyme System Involvement

The metabolism of this compound is primarily mediated by two main CYP isoforms: CYP2C19 and CYP3A4. ontosight.aidrugbank.com The genetic polymorphism of the CYP2C19 enzyme can lead to significant variations in plasma concentrations among individuals. ontosight.ai

CYP2C19 is the principal enzyme responsible for the hydroxylation of this compound to form 5-hydroxyomeprazole. medicines.org.ukpharmgkb.orgacs.org This enzyme shows a strong preference for the (R)-enantiomer over the (S)-enantiomer for this specific metabolic reaction. acs.orgnih.gov In fact, the intrinsic clearance for the formation of the hydroxy metabolite from this compound is about ten times higher than that from (S)-omeprazole. nih.gov For this compound, CYP2C19 is estimated to be responsible for 87% of its total intrinsic clearance in human liver microsomes. nih.gov The hydroxylation of this compound by CYP2C19 is a key determinant of its pharmacokinetic profile. nih.gov

CYP3A4 is primarily responsible for the formation of omeprazole sulfone from both enantiomers. drugbank.comacs.org However, this pathway is more significant for the (S)-enantiomer. acs.orgnih.gov While CYP3A4 does contribute to the hydroxylation of this compound to a lesser extent, its main role in the metabolism of the racemic mixture is the sulfoxidation of the (S)-form. pharmgkb.orgunil.chresearchgate.net The intrinsic clearance of sulfone formation by CYP3A4 is considerably higher for (S)-omeprazole than for this compound. nih.gov

Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Time to Peak Plasma Concentration | 0.5 - 3.5 hours | drugbank.comnih.gov |

| Absolute Bioavailability (single dose) | ~30-40% | drugbank.commedicines.org.uk |

| Absolute Bioavailability (repeated dose) | ~60% | medicines.org.ukwikipedia.org |

| Volume of Distribution | ~0.3 L/kg | drugbank.commedicines.org.uk |

| Plasma Protein Binding | ~95-97% | drugbank.commedicines.org.ukwikipedia.org |

Metabolites of this compound

| Metabolite | Formation Pathway | Primary Enzyme | Source |

| 5-hydroxyomeprazole | Hydroxylation | CYP2C19 | pharmgkb.orgacs.org |

| Omeprazole sulfone | Sulfoxidation | CYP3A4 | acs.orgjnmjournal.org |

Role of CYP2C19 in this compound Hydroxylation

Formation of Hydroxylated and Desmethylated Metabolites

The biotransformation of this compound is a complex process primarily occurring in the liver, leading to the formation of several key metabolites. The primary metabolic pathways involve hydroxylation and desmethyl-ation, reactions catalyzed by cytochrome P450 (CYP) enzymes. The major metabolites formed are 5-hydroxyomeprazole and desmethylomeprazole. While both enantiomers of omeprazole, (R)- and (S)-Omeprazole, are metabolized through these pathways, the specific affinity and metabolic rates can differ. The formation of these metabolites is crucial as they are pharmacologically inactive and are subsequently prepared for elimination from the body. Another significant metabolite is omeprazole sulfone, also formed through the action of CYP enzymes.

Impact of Genetic Polymorphisms (e.g., CYP2C19) on this compound Metabolism

The metabolism of this compound is significantly influenced by genetic polymorphisms, particularly within the CYP2C19 gene. Individuals can be classified into different metabolizer groups based on their CYP2C19 genotype: extensive metabolizers (EMs), intermediate metabolizers (IMs), and poor metabolizers (PMs). Poor metabolizers have a markedly reduced capacity to metabolize this compound, leading to higher plasma concentrations and a longer half-life of the parent compound.

The following table summarizes the typical pharmacokinetic parameters of this compound in different CYP2C19 metabolizer groups.

| CYP2C19 Metabolizer Group | Area Under the Curve (AUC) Variation | Clearance Rate Variation |

| Extensive Metabolizers (EMs) | Lower systemic exposure | Higher metabolic clearance |

| Intermediate Metabolizers (IMs) | Moderate systemic exposure | Intermediate metabolic clearance |

| Poor Metabolizers (PMs) | Significantly higher systemic exposure | Markedly reduced metabolic clearance |

Elimination Pathways and Excretion Rates

Following metabolism, the inactive metabolites of this compound are eliminated from the body. The primary route of excretion is through the kidneys, with the metabolites being cleared in the urine. Very little of the unchanged parent drug is excreted in the urine. The elimination half-life of this compound is influenced by the individual's CYP2C19 metabolic status, being longer in poor metabolizers compared to extensive metabolizers. The systemic clearance of this compound is therefore highly dependent on the metabolic activity of the CYP2C19 enzyme.

Physiologically Based Pharmacokinetic (PBPK) Modeling and Simulation for this compound

Physiologically based pharmacokinetic (PBPK) modeling has emerged as a valuable tool for simulating the pharmacokinetics of this compound. These models integrate physiological, biochemical, and drug-specific parameters to predict drug concentration profiles in various tissues and populations. PBPK models for omeprazole often incorporate the differential metabolism of its (R)- and (S)-enantiomers.

Predicting Age-Related Variations in Metabolism

PBPK modeling can be effectively used to predict how the pharmacokinetics of this compound may vary with age. By incorporating age-dependent physiological changes, such as liver volume and blood flow, and the maturation of drug-metabolizing enzymes like CYP2C19, these models can simulate drug exposure in different age groups, including pediatric and geriatric populations. This allows for a more nuanced understanding of how developmental changes can affect the metabolism and clearance of this compound.

Modeling Drug-Genetic Interactions

A significant application of PBPK modeling for this compound is in the simulation of drug-genetic interactions, particularly concerning CYP2C19 polymorphisms. By defining the specific enzymatic activity associated with different CYP2C19 genotypes within the model, it is possible to predict the pharmacokinetic profiles for extensive, intermediate, and poor metabolizers. These models can simulate the impact of genetic variations on the metabolic pathways of this compound, providing quantitative predictions of the differences in drug exposure and clearance among these groups. This predictive capability is instrumental in exploring the clinical consequences of genetic polymorphisms on drug efficacy and safety.

Pharmacodynamics of R Omeprazole

Dose-Dependent Inhibition of Gastric Acid Secretion

The inhibition of gastric acid secretion by omeprazole (B731) is a dose-dependent process. medicines.org.ukhres.cahres.ca Studies have demonstrated that increasing doses of omeprazole lead to a greater reduction in both basal and stimulated acid output. For instance, oral doses of 20 mg and higher have been shown to provide consistent and effective control of gastric acid. hres.cahres.ca A study in healthy volunteers showed that single oral doses of 20, 40, 60, and 80 mg of omeprazole resulted in a dose-dependent maximal inhibition of pentagastrin-stimulated gastric acid secretion of 36%, 65%, 90%, and 99%, respectively. fda.gov Another study evaluating peptone-stimulated acid secretion found that single oral doses of 30, 60, and 90 mg of omeprazole produced a dose-dependent reduction in acid output of 42%, 80%, and 90%, respectively. researchgate.net

With repeated daily dosing, the inhibitory effect of omeprazole on gastric acid secretion plateaus after approximately four days. wikipedia.orgmedicines.org.uk For example, with a 20 mg daily dose of omeprazole, a mean decrease of at least 80% in 24-hour intragastric acidity is maintained in patients with duodenal ulcers. medicines.org.uk

The following table summarizes the dose-dependent inhibition of pentagastrin-stimulated gastric acid secretion by omeprazole in healthy volunteers.

Table 1: Dose-Dependent Inhibition of Pentagastrin-Stimulated Gastric Acid Secretion by Omeprazole

| Omeprazole Dose (mg) | Maximal Inhibition (%) |

|---|---|

| 20 | 36 |

| 40 | 65 |

| 60 | 90 |

| 80 | 99 |

Data sourced from a study on healthy male volunteers. fda.gov

Effects on Basal and Stimulated Acid Secretion

(R)-Omeprazole is effective in inhibiting both basal and stimulated gastric acid secretion, regardless of the stimulus. wikipedia.orgmedicines.org.ukhres.cahres.ca This is because it blocks the final common pathway of acid production, the H+/K+-ATPase pump. wikipedia.org

Studies have shown significant reductions in both basal and stimulated acid output following omeprazole administration. In one study, a single 40 mg dose of omeprazole resulted in a 72% decrease in mean basal acid output and a 55% decrease in mean stimulated acid output. tandfonline.com After repeated doses, these figures increased to an 87% decrease in basal output and a 62% decrease in stimulated output. tandfonline.com Another study noted that after 5 days of dosing with 20 mg of omeprazole, the mean decrease in peak acid output after pentagastrin (B549294) stimulation was approximately 70%. hres.ca

The table below illustrates the percentage inhibition of mean acid output after single and repeated oral doses of omeprazole.

Table 2: Inhibition of Basal and Stimulated Acid Output by Omeprazole (40 mg)

| Secretion Type | Inhibition after Single Dose (%) | Inhibition after Repeated Doses (%) |

|---|---|---|

| Basal Acid Output | 72 | 87 |

| Stimulated Acid Output | 55 | 62 |

Data from a study on healthy volunteers. tandfonline.com

Relationship to Gastrin Levels and Enterochromaffin-like (ECL) Cell Hyperplasia

The reduction in gastric acid secretion by omeprazole leads to a corresponding increase in serum gastrin levels. karger.comdiva-portal.org This is a physiological feedback response to the decreased acidity in the stomach. hres.cakarger.com Studies have shown that serum gastrin levels can increase three- to four-fold during the initial weeks of omeprazole treatment. drugbank.comnih.gov This hypergastrinemia is generally more pronounced than that observed with H2-receptor antagonists. researchgate.netkarger.com

Prolonged hypergastrinemia can have a trophic effect on certain cells in the gastric mucosa, particularly the enterochromaffin-like (ECL) cells. wjgnet.comnih.gov This can lead to ECL cell hyperplasia, which is an increase in the number of these cells. nih.govresearchgate.netannalsgastro.gr Animal studies, particularly in rats, have demonstrated a correlation between omeprazole-induced hypergastrinemia and the development of ECL cell hyperplasia. hres.canih.gov However, the clinical significance of this finding in humans is still under investigation, with long-term studies showing that while ECL cell hyperplasia can occur in a minority of patients, it does not typically progress to high grades of hyperplasia or neoplasia. wjgnet.comresearchgate.net

Comparative Pharmacodynamic Studies of this compound with other PPIs (e.g., Esomeprazole)

This compound is one of the two enantiomers of omeprazole, the other being esomeprazole (B1671258) (S-omeprazole). While both enantiomers contribute to the pharmacological effect, esomeprazole has been shown to have a higher bioavailability and is metabolized differently, leading to potentially greater and more sustained acid suppression compared to the racemic mixture of omeprazole. mums.ac.irconsensus.appnih.gov

Pharmacodynamic studies comparing esomeprazole with omeprazole have shown that esomeprazole can provide more effective control of intragastric pH. mums.ac.irresearchgate.net For instance, after five days of therapy, the mean percentage of a 24-hour period with an intragastric pH greater than 4 was 68.4% with esomeprazole compared to 62% with omeprazole. researchgate.net In terms of inhibiting stimulated acid secretion, esomeprazole has also demonstrated a greater effect. Following 5 days of treatment, the mean inhibition of pentagastrin-stimulated peak acid output was 90% for esomeprazole (20 mg) compared to 79% for omeprazole (20 mg). researchgate.net

The following table provides a comparative view of the pharmacodynamic effects of esomeprazole and omeprazole.

Table 3: Comparative Pharmacodynamics of Esomeprazole and Omeprazole

| Parameter | Esomeprazole (20 mg) | Omeprazole (20 mg) |

|---|---|---|

| Mean % of 24h with intragastric pH > 4 (Day 5) | 68.4% | 62% |

| Mean Inhibition of Pentagastrin-Stimulated Peak Acid Output (Day 5) | 90% | 79% |

Data from a crossover study in healthy male volunteers. researchgate.net

Drug Drug Interactions Involving R Omeprazole

Cytochrome P450 Enzyme-Mediated Interactions

(R)-Omeprazole's interaction with the cytochrome P450 (CYP) system is a key determinant of its drug-drug interaction profile. The CYP enzymes are a superfamily of proteins responsible for the metabolism of a vast number of drugs.

Inhibition of CYP2C19

This compound is a known inhibitor of CYP2C19, an enzyme that plays a crucial role in the metabolism of several drugs. drugbank.comwikipedia.org This inhibition can lead to increased plasma concentrations and potential toxicity of drugs that are substrates of CYP2C19. For instance, this compound can impair the metabolism of diazepam, leading to increased sedation. dovepress.comresearchgate.net Similarly, it can inhibit the clearance of phenytoin, an anti-epileptic drug, potentially leading to toxicity. nih.gov

The interaction with clopidogrel (B1663587), an antiplatelet medication, is of particular concern. Clopidogrel is a prodrug that requires activation by CYP2C19. By inhibiting this enzyme, this compound can reduce the conversion of clopidogrel to its active metabolite, thereby diminishing its antiplatelet effect and potentially increasing the risk of cardiovascular events. wikipedia.orgdroracle.ainih.govmdpi.com

The inhibitory effect of omeprazole (B731) and its metabolites on CYP2C19 is significant, with some studies suggesting that parent omeprazole and its metabolites, omeprazole sulfone and 5'-O-desmethylomeprazole, contribute to the total inhibition. researchgate.net

Influence on CYP3A4 Substrates

This compound and its metabolites also exhibit inhibitory effects on CYP3A4, another major drug-metabolizing enzyme. researchgate.netdrugbank.com While generally considered a weaker inhibitor of CYP3A4 compared to CYP2C19, these interactions can still be clinically relevant for certain drugs. researchgate.net For example, co-administration of this compound can lead to a modest increase in the plasma concentrations of CYP3A4 substrates like carbamazepine. dovepress.comresearchgate.net

In vitro studies have demonstrated that omeprazole and its metabolites, including omeprazole sulfone and 5'-O-desmethylomeprazole, can act as time-dependent inhibitors of CYP3A4. researchgate.net The clinical significance of this interaction may depend on the specific CYP3A4 substrate and patient-related factors.

Competitive and Mechanism-Based Inhibition

The inhibition of CYP enzymes by this compound can occur through different mechanisms. Competitive inhibition happens when this compound and another drug compete for the same binding site on the enzyme. nih.govdrugbank.com This type of inhibition is reversible and its extent depends on the relative concentrations and affinities of the two drugs for the enzyme.

In addition to competitive inhibition, this compound is also a mechanism-based inhibitor of CYP2C19. nih.govresearchgate.net This means that during its own metabolism by the enzyme, a reactive metabolite is formed that can irreversibly bind to and inactivate the enzyme. nih.gov This type of inhibition is time-dependent and its effects can persist even after this compound has been cleared from the body. The mechanism-based inhibition of CYP2C19 by this compound is a key factor in the significant and lasting interaction with clopidogrel. nih.gov

Interactions with P-glycoprotein and other Drug Transporters

Beyond the CYP450 system, this compound can also interact with drug transporters, most notably P-glycoprotein (P-gp). wikipedia.orgresearchgate.netresearchgate.netwikipedia.org P-gp is an efflux transporter found in various tissues, including the intestines, that actively pumps drugs out of cells.

This compound has been shown to be both a substrate and an inhibitor of P-gp. researchgate.netdrugbank.com As an inhibitor, it can block the efflux of other drugs that are P-gp substrates, leading to increased absorption and higher plasma concentrations. researchgate.net For example, this compound can increase the absorption of digoxin (B3395198), a cardiac glycoside and P-gp substrate. droracle.airesearchgate.net This interaction may necessitate monitoring of digoxin levels.

The inhibition of P-gp by this compound may also contribute to interactions with other drugs, such as tacrolimus, an immunosuppressant. researchgate.netresearchgate.net

Consequences of Drug Interactions (e.g., altered drug absorption, toxicity, reduced efficacy)

The drug-drug interactions involving this compound can have a range of clinical consequences, impacting the safety and effectiveness of concurrent therapies.

Altered Drug Absorption: By increasing gastric pH, this compound can alter the absorption of drugs whose solubility and absorption are pH-dependent. researchgate.netnih.gov For example, the absorption of certain antifungal agents like itraconazole (B105839) and posaconazole, which require an acidic environment for optimal absorption, can be reduced. researchgate.net Conversely, the absorption of acid-labile antibiotics may be increased. wikipedia.org Inhibition of P-glycoprotein can also lead to increased absorption of certain drugs, as seen with digoxin. droracle.airesearchgate.net

Toxicity: Inhibition of CYP enzymes can lead to elevated plasma concentrations of co-administered drugs, increasing the risk of dose-related toxicities. dovepress.comresearchgate.net For instance, the interaction with diazepam can lead to enhanced sedation, and with phenytoin, to an increased risk of adverse effects. dovepress.comnih.gov

Reduced Efficacy: The most prominent example of reduced efficacy is the interaction with clopidogrel, where inhibition of its activation leads to a diminished antiplatelet effect and a higher risk of treatment failure. wikipedia.orgdroracle.ainih.govmdpi.com Similarly, reduced absorption of drugs like certain antiretrovirals (e.g., atazanavir, nelfinavir) due to increased gastric pH can lead to sub-therapeutic concentrations and potential treatment failure. researchgate.netdroracle.ai

The following table summarizes some of the key drug-drug interactions with this compound and their consequences:

| Interacting Drug | Mechanism of Interaction | Clinical Consequence |

| Clopidogrel | Inhibition of CYP2C19-mediated activation | Reduced antiplatelet effect, potential for increased cardiovascular events. wikipedia.orgdroracle.ainih.govmdpi.com |

| Diazepam | Inhibition of CYP2C19 metabolism | Increased plasma levels, potential for enhanced sedation. dovepress.comresearchgate.net |

| Phenytoin | Inhibition of CYP2C19 metabolism | Increased plasma levels, potential for toxicity. nih.gov |

| Warfarin | Inhibition of CYP2C19 and CYP3A4 metabolism of the R-enantiomer | Potential for increased INR and bleeding risk. droracle.aidrugs.com |

| Carbamazepine | Inhibition of CYP3A4 metabolism | Increased plasma levels. dovepress.com |

| Digoxin | Inhibition of P-glycoprotein | Increased absorption and plasma levels. droracle.airesearchgate.net |

| Atazanavir/Nelfinavir | Decreased absorption due to increased gastric pH | Reduced plasma concentrations and efficacy. researchgate.netdroracle.ai |

| Itraconazole/Posaconazole | Decreased absorption due to increased gastric pH | Reduced plasma concentrations and efficacy. researchgate.net |

| Tacrolimus | Inhibition of CYP3A4 and P-glycoprotein | Increased plasma levels and potential for toxicity. researchgate.net |

| Methotrexate (B535133) | Unknown, possibly decreased renal clearance | Increased methotrexate levels and potential for toxicity. droracle.ai |

Toxicological Considerations of R Omeprazole

Long-Term Safety Profile and Carcinogenicity Studies

Long-term administration of omeprazole (B731) has been evaluated in multiple animal studies to determine its safety profile and carcinogenic potential. The primary organ of concern identified in these studies is the stomach. fda.govfda.gov In repeated-dose toxicity studies in rats and dogs, the most prominent finding was hypertrophy and hyperplasia of the oxyntic mucosa. researchgate.net These changes are largely attributed to the compound's potent and sustained inhibition of gastric acid secretion, which leads to a physiological feedback mechanism resulting in hypergastrinemia. researchgate.netnih.gov

The most significant finding in long-term carcinogenicity studies with omeprazole is the development of gastric enterochromaffin-like (ECL) cell carcinoid tumors in rats. fda.govresearchgate.net In two separate 24-month studies, rats administered omeprazole showed a dose-related increase in the incidence of these tumors. fda.govfda.gov Gastric carcinoids are known to be rare in untreated rats. hres.ca

The development of these tumors is considered a secondary effect of the drug's primary pharmacological action. hres.ca Profound and long-lasting inhibition of gastric acid secretion leads to elevated levels of the hormone gastrin (hypergastrinemia). nih.gov Gastrin has a trophic, or growth-promoting, effect on the gastric mucosa, particularly on ECL cells. nih.gov Sustained hypergastrinemia over the lifespan of the rats is believed to cause the progression from simple hyperplasia to neoplasia. researchgate.netnih.gov This mechanism is supported by the fact that similar tumors have been observed with other potent acid-suppressing agents and in rat models of surgical fundectomy, which also cause hypergastrinemia. hres.ca

In one study, female rats treated for one year followed by a drug-free observation year did not develop carcinoids, suggesting a potential for reversibility or a requirement for continuous stimulation. fda.gov Notably, similar long-term studies in mice did not show an increased occurrence of tumors. fda.govresearchgate.net

| Study Reference | Species | Dose Range (mg/kg/day) | Duration | Key Finding |

|---|---|---|---|---|

| FDA Pharmacology Review fda.govfda.gov | Rat | 1.7 to 140.8 | 24 months | Dose-related increase in gastric ECL cell carcinoids (incidence from 2% to 40%). fda.govfda.gov |

| Product Monograph hres.ca | Rat | 14 to 140 | 24 months | Gradual development from hyperplasia to carcinoids. |

| FDA Pharmacology Review fda.gov | Mouse | N/A (78-week study) | 78 weeks | Did not show increased tumor occurrence. |

Enterochromaffin-like (ECL) cell hyperplasia is a consistent finding in toxicological studies of omeprazole in animals and is considered a precursor to the development of carcinoid tumors in rats. researchgate.netfrontiersin.org The mechanism involves the physiological response to the profound acid suppression caused by the drug. nih.gov Reduced gastric acidity removes the negative feedback on antral G-cells, leading to increased gastrin secretion. wjgnet.com Gastrin, in turn, stimulates the proliferation of ECL cells in the oxyntic mucosa. nih.govnih.gov

In long-term studies in rats, ECL cell hyperplasia was observed in all treated groups. researchgate.net This effect has been shown to be reversible upon discontinuation of the treatment. researchgate.net In patients receiving long-term proton pump inhibitor therapy, an increased risk of ECL cell hyperplasia has also been noted, particularly in those infected with Helicobacter pylori, which can independently contribute to hypergastrinemia. frontiersin.orgnih.govresearchgate.net However, progression to dysplasia or neoplasia in humans is considered rare. wjgnet.comresearchgate.net

Gastric Carcinoid Tumor Development in Animal Models

Mutagenicity and Genotoxicity Studies

Omeprazole has been evaluated in an extensive battery of mutagenicity and genotoxicity tests, with some conflicting results. While several studies reported uniformly negative results, regulatory reviews have cited evidence of genotoxic activity. fda.govnih.gov

Omeprazole tested negative in the in vitro Ames (bacterial reverse mutation) assay and the in vitro mouse lymphoma cell forward mutation assay. fda.govresearchgate.net It also gave a negative result in an in vivo rat liver DNA damage assay. fda.govfda.gov

However, other assays have indicated a potential for clastogenicity (the ability to cause breaks in chromosomes). Omeprazole was found to be positive in an in vitro human lymphocyte chromosomal aberration assay. fda.govfda.gov In in vivo studies, it produced a positive result in a mouse bone marrow chromosome aberration assay and one of two mouse micronucleus assays. fda.govfda.gov A computer-based analysis of omeprazole and its active sulphenamide metabolite suggested a potential for 'genotoxic' carcinogenicity, possibly associated with the unstable metabolite. nih.gov More recent investigations using a combination of in vitro tests (Ames, Comet, and CBMN assays) on human lymphocytes suggested that omeprazole exhibits mild genotoxic and aneugenic effects. ijpsr.com

| Assay Type | System | Result | Reference |

|---|---|---|---|

| Ames Test (Bacterial Reverse Mutation) | In Vitro | Negative | fda.govresearchgate.netijpsr.com |

| Mouse Lymphoma Cell Forward Mutation | In Vitro | Negative | fda.govresearchgate.net |

| Human Lymphocyte Chromosomal Aberration | In Vitro | Positive | fda.govfda.gov |

| Comet Assay (SCGE) | In Vitro (Human Lymphocytes) | Mildly Positive (dose-dependent) | ijpsr.com |

| Rat Liver DNA Damage | In Vivo | Negative | fda.govfda.gov |

| Mouse Micronucleus Test | In Vivo | Positive (in one of two assays) | fda.govfda.gov |

| Mouse Bone Marrow Chromosome Aberration | In Vivo | Positive | fda.govfda.gov |

Neurotoxicological Implications and Central Nervous System Interactions

The potential for proton pump inhibitors (PPIs) to interact with the central nervous system (CNS) has become a subject of investigation. Studies have shown that some PPIs, including omeprazole, can cross the blood-brain barrier. nih.govscielo.org.pe Once in the CNS, they could potentially exert direct effects. Neurological side effects reported for some PPIs include headache, dizziness, and more rarely, depression and sleep disturbances. nih.govscielo.org.pe

Research into the neurotoxicological implications has yielded varied and sometimes contradictory findings. Some observational studies have suggested a possible association between long-term PPI use and an increased risk of dementia, though other large studies have not confirmed this link, and the evidence remains inconclusive. nih.govscielo.br Proposed mechanisms for potential neurotoxicity include the impairment of vitamin B12 absorption, which is essential for neurological function, and potential effects on the clearance of amyloid-beta peptides in the brain. scielo.org.pethebraindocs.com

Conversely, some experimental studies have suggested neuroprotective roles for omeprazole. In models of traumatic brain injury and neuropathic pain in rats, omeprazole demonstrated antioxidant, anti-inflammatory, and anti-apoptotic properties, reducing neuronal damage. boragurer.comresearchgate.net Other in vitro research has shown that omeprazole can attenuate interferon-γ-induced neurotoxicity in human astrocyte cultures by inhibiting the STAT3 signaling pathway. researchgate.net These findings suggest that the interaction of (R)-Omeprazole with the CNS is complex and not fully understood, with both potentially detrimental and protective effects being explored in different contexts.

Analytical Methodologies for R Omeprazole and Its Metabolites

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatographic methods are the cornerstone for the enantioselective analysis of omeprazole (B731). These techniques allow for the physical separation of the (R)- and (S)-enantiomers, enabling their individual quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) detection is a widely used technique for the enantiomeric separation and quantification of (R)-Omeprazole. nih.govresearchgate.net Chiral stationary phases (CSPs) are essential for separating the two enantiomers.

Several studies have developed and validated HPLC-UV methods for this purpose. A common approach involves using a Chiralcel OD-H column, which is coated with cellulose (B213188) tris(3,5-dimethylphenyl carbamate), and a mobile phase typically consisting of a mixture of n-hexane, 2-propanol, acetic acid, and triethylamine (B128534). banglajol.info Detection is commonly performed at a wavelength of around 300-302 nm. banglajol.infoscispace.com

For instance, one validated method utilized a mobile phase of n-hexane, methanol (B129727), and a mixture of isopropyl alcohol and ethanol (B145695) (85:8:7 v/v/v) with a Chiralcel OD-H column, achieving sensitive separation with UV detection at 301 nm. nih.gov Another method employed a Chiralpak AD column with a mobile phase of hexane (B92381) and ethanol (40:60, v/v) and detection at 302 nm. scielo.brscielo.br The addition of methanol to the mobile phase has been shown to improve the peak shape of the omeprazole enantiomers. nih.govnih.gov

The validation of these methods typically demonstrates good linearity over a wide concentration range, with correlation coefficients (r²) often exceeding 0.999 for both (S)- and this compound. nih.govnih.gov The limits of detection (LOD) and quantification (LOQ) are crucial for determining the method's sensitivity. For this compound, reported LOD and LOQ values have been as low as 0.39 µg/ml and 0.78 µg/ml, respectively. nih.govnih.govresearchgate.net

A column-switching HPLC-UV method has also been developed to determine the concentrations of (R)- and (S)-omeprazole and their main metabolites, (R)- and (S)-5-hydroxyomeprazole and omeprazole sulfone, in human plasma. nih.gov This method involved a clean-up step on a TSK BSA-ODS/S column followed by separation on a Shiseido CD-ph chiral column, achieving a limit of quantitation of 5 ng/mL for all analytes. nih.gov

Interactive Data Table: HPLC-UV Methods for this compound Analysis

| Chiral Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | LOD (R-Omeprazole) | LOQ (R-Omeprazole) | Reference |

| Chiralcel OD-H | n-hexane/ 2-propanol/ acetic acid/ triethylamine (100:20:0.2:0.1, v/v) | 300 | 1.16 µg/ml | 3.51 µg/ml | banglajol.info |

| Chiralcel OD-H | n-hexane/ methanol/ (isopropylalcohol:ethanol) (85:8:7, v/v/v) | 301 | 0.39 µg/ml | 0.78 µg/ml | nih.govnih.gov |

| Chiralpak AD | hexane:ethanol (40:60, v/v) | 302 | Not Reported | Not Reported | scielo.brscielo.br |

| Chiral AGP column | 0.025 mol L-1 di-sodium hydrogen phosphate/ acetonitrile (B52724) (90:10, V/V), pH 7.0 | 301 | 0.01 µg/ml | Not Reported | scholarsresearchlibrary.com |

| Shiseido CD-ph chiral column | phosphate buffer:methanol (45:55, v/v), pH 5.0 | Not Reported | Not Reported | 5 ng/mL | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for analyzing this compound and its metabolites in complex biological matrices like plasma. researchgate.netnih.gov This technique combines the separation power of LC with the mass analysis capabilities of MS.

LC-MS/MS methods are often used in pharmacokinetic studies. researchgate.net A fast and sensitive LC-MS/MS method for the quantification of omeprazole in human plasma has been developed using a UHPLC system coupled to a triple quadrupole mass spectrometer. shimadzu.com This method employed a simple liquid-liquid extraction for sample preparation and achieved a lower limit of quantification (LLOQ) of 1.0 ng/mL. shimadzu.com

For metabolite profiling, stable isotope ratio-monitoring LC-MS has been used to identify omeprazole metabolites in mouse brain and plasma. nih.gov This approach involves the simultaneous administration of omeprazole and its stable isotope-labeled counterpart (D3-omeprazole) to facilitate the identification of drug-related metabolites. nih.gov The primary metabolites found in plasma are hydroxyomeprazole (B127751) and omeprazole sulfone. mdpi.com

The development of LC-MS/MS methods involves optimizing various parameters, including the mobile phase, column, and mass spectrometric conditions. nih.gov For instance, one method utilized a mobile phase of acetonitrile and 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.25) (1:4) with a YMC-Pack Pro C18 column. researchgate.net

Interactive Data Table: LC-MS/MS Method Parameters for Omeprazole Analysis

| Parameter | Method 1 | Method 2 |

| Instrumentation | UHPLC NEXERA with LCMS-8040 Triple Quadrupole MS | LC-QTOF-MS |

| Sample Matrix | Human Plasma | Mouse Brain and Plasma |

| Extraction Method | Liquid-Liquid Extraction | Not specified |

| Internal Standard | Tolbutamide | D3-Omeprazole |

| Linear Range | 1.0 - 2000 ng/mL | 3.02 - 6670 ng/mL |

| LLOQ | 1.0 ng/mL | Not specified |

| Reference | shimadzu.com | nih.gov |

Thin-Layer Chromatography (TLC) / High-Performance Thin-Layer Chromatography (HPTLC)

Thin-Layer Chromatography (TLC) and its more advanced version, High-Performance Thin-Layer Chromatography (HPTLC), provide a simpler and more cost-effective alternative for the analysis of this compound, particularly for quality control purposes. bioline.org.brsphinxsai.comijrpc.com

HPTLC methods have been developed for the simultaneous estimation of omeprazole and other drugs in pharmaceutical formulations. sphinxsai.comscholarsresearchlibrary.com These methods typically involve spotting the sample on a pre-coated silica (B1680970) gel 60F254 plate, followed by development in a suitable mobile phase. Densitometric analysis is then used for quantification.

For example, an HPTLC method for the simultaneous determination of omeprazole and ketoprofen (B1673614) used a mobile phase of chloroform (B151607) and methanol (9:1, v/v) with densitometric detection at 283 nm. sphinxsai.com Another method for omeprazole and cinitapride (B124281) used a mobile phase of chloroform, ethyl acetate, and methanol (7.3:2:0.7, v/v/v) with detection at 277 nm. scholarsresearchlibrary.com These methods are validated for precision, accuracy, and robustness according to ICH guidelines. sphinxsai.comijrpc.com

Spectrophotometric Methods

Spectrophotometric methods offer a simple and rapid approach for the determination of omeprazole in bulk and pharmaceutical dosage forms. researchgate.netijpsonline.comijarsct.co.injetir.org These methods are based on measuring the absorbance of the drug at a specific wavelength.

One common method involves dissolving omeprazole in 0.1 N sodium hydroxide (B78521) and measuring the absorbance at its maximum wavelength (λmax), which is around 304.80 nm. researchgate.netijarsct.co.in An area-under-the-curve method, measuring absorbance between 281.60 nm and 333.60 nm, has also been developed. researchgate.netijarsct.co.in

Extractive spectrophotometric methods have also been reported, where omeprazole forms an ion-pair with an acidic dye, which is then extracted into an organic solvent for measurement. bioline.org.br For instance, methods using bromophenol blue and orange G dyes have been developed, with the resulting chromogens measured at 408 nm and 508 nm, respectively. bioline.org.br Another method is based on the oxidation of omeprazole with acidic potassium iodate, leading to the liberation of iodine, which is extracted and measured at 520 nm. ijpsonline.com

Development and Validation of Stereoselective Analytical Methods

The development and validation of stereoselective analytical methods are crucial for accurately assessing the pharmacokinetic and metabolic profiles of this compound. nih.govmdpi.com These methods must be able to distinguish between the (R)- and (S)-enantiomers, as they can have different metabolic fates. nih.govmdpi.com

The validation process, guided by international guidelines such as those from the International Council for Harmonisation (ICH), ensures that the analytical method is reliable, reproducible, and suitable for its intended purpose. banglajol.infonih.gov Key validation parameters include:

Specificity: The ability of the method to exclusively measure the analyte of interest in the presence of other components. banglajol.info

Linearity: The demonstration of a proportional relationship between the concentration of the analyte and the analytical signal over a defined range. nih.govnih.gov

Accuracy: The closeness of the measured value to the true value, often assessed through recovery studies. banglajol.infonih.gov

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). banglajol.infoscholarsresearchlibrary.com

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. banglajol.infonih.gov

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. banglajol.infonih.gov

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. banglajol.info

Solution Stability: The stability of the analyte in solution over a specified period under defined conditions. nih.gov

The development of these methods often involves extensive experimentation to optimize chromatographic conditions, such as the choice of chiral stationary phase, mobile phase composition, and detector settings, to achieve adequate resolution and sensitivity for the enantiomers. banglajol.infonih.gov

Clinical Research and Therapeutic Implications of R Omeprazole

Comparative Clinical Efficacy and Safety Studies with Racemic Omeprazole (B731) and Esomeprazole (B1671258)

The development of esomeprazole (the S-isomer) was driven by the pharmacokinetic limitations of the racemic mixture, particularly the rapid clearance of the (R)-enantiomer. researchgate.net Clinical studies have consistently compared the efficacy of esomeprazole against racemic omeprazole, indirectly highlighting the clinical implications of replacing the less effective (R)-isomer with the more potent (S)-isomer.

In a large-scale, randomized, double-blind trial involving 2,425 patients with erosive esophagitis, esomeprazole demonstrated significantly higher healing rates compared to racemic omeprazole. researchgate.netnih.gov At week 8, the healing rate for patients treated with esomeprazole was 93.7%, compared to 84.2% for those treated with omeprazole. researchgate.netnih.gov The superiority of esomeprazole was also evident at the 4-week mark. nih.gov This enhanced efficacy is attributed to the slower metabolism of the S-isomer, leading to higher and more sustained plasma drug concentrations and therefore more effective acid suppression than the racemic mixture containing the rapidly metabolized (R)-omeprazole. consensus.appjnmjournal.org

A meta-analysis comparing equal doses of esomeprazole and racemic omeprazole for the treatment of gastroesophageal reflux disease (GERD) found that esomeprazole was marginally but significantly superior to the racemate. nih.gov In terms of safety, large clinical trials have found the safety and tolerability profiles of esomeprazole and racemic omeprazole to be comparable. nih.govconsensus.app

Table 1: Comparative Healing Rates in Erosive Esophagitis A summary of efficacy data from a randomized controlled trial comparing Esomeprazole (40 mg) and Omeprazole (20 mg) in patients with erosive esophagitis.

| Time Point | Healing Rate with Esomeprazole (S-Omeprazole) | Healing Rate with Racemic Omeprazole | Statistical Significance |

| Week 4 | 81.7% | 68.7% | p < 0.001 |

| Week 8 | 93.7% | 84.2% | p < 0.001 |

Data sourced from references researchgate.netnih.gov.

Pharmacogenetic-Guided Dosing Strategies for this compound

The efficacy of omeprazole, and particularly the contribution of its (R)-enantiomer, is significantly influenced by an individual's genetic makeup, specifically polymorphisms in the CYP2C19 gene. jnmjournal.org This enzyme is the primary pathway for the metabolism of this compound. pharmgkb.org Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype:

Ultrarapid Metabolizers (UMs): Carry alleles that lead to increased enzyme activity, resulting in very fast drug metabolism and potentially insufficient therapeutic effect at standard doses. nih.gov

Rapid Metabolizers (RMs): Also exhibit enhanced enzyme function. nih.gov

Normal Metabolizers (NMs): Have normal enzyme activity. nih.gov

Intermediate Metabolizers (IMs): Have decreased enzyme function. nih.gov

Poor Metabolizers (PMs): Have little to no enzyme function, leading to much higher plasma concentrations of the drug. nih.gov

The rapid metabolism of this compound is particularly pronounced in CYP2C19 ultrarapid and rapid metabolizers, which can lead to treatment failure. nih.gov Consequently, pharmacogenetic-guided dosing strategies have been proposed by consortia like the Clinical Pharmacogenetics Implementation Consortium (CPIC) and the Dutch Pharmacogenetics Working Group (DPWG) to optimize therapy. nih.govdovepress.com

For CYP2C19 ultrarapid metabolizers, who clear the drug very quickly, guidelines recommend considering a significant dose increase of omeprazole, in some cases up to 3-fold, particularly for indications like Helicobacter pylori eradication where maximal acid suppression is critical. nih.govpharmgkb.org For poor metabolizers, the reduced clearance of omeprazole (both R- and S-isomers) leads to higher drug exposure and more effective acid suppression, generally without an increase in adverse effects; therefore, dose reduction is typically not required but may be considered for long-term therapy once efficacy is established. nih.govdovepress.com

Table 2: Summary of CYP2C19-Based Dosing Recommendations for Omeprazole General recommendations from pharmacogenetic consortia for adjusting omeprazole dosage based on CYP2C19 metabolizer status.

| CYP2C19 Phenotype | Implication for this compound Metabolism | General Dosing Recommendation (for certain indications like H. pylori eradication) |

| Ultrarapid Metabolizer (UM) | Very rapid metabolism, lower plasma levels | Increase standard dose by up to 100-200% (or 3-fold). nih.govpharmgkb.org |

| Rapid Metabolizer (RM) | Rapid metabolism, lower plasma levels | Consider increasing standard dose by 50-100%. nih.gov |

| Normal Metabolizer (NM) | Normal metabolism | Standard dosing; consider 50-100% dose increase for H. pylori or erosive esophagitis. dovepress.com |

| Intermediate Metabolizer (IM) | Reduced metabolism, higher plasma levels | No dose adjustment typically needed. nih.gov |

| Poor Metabolizer (PM) | Greatly reduced metabolism, much higher plasma levels | No dose adjustment typically needed; higher efficacy expected. nih.gov |

Data sourced from references nih.govdovepress.compharmgkb.org.

Clinical Studies on Rebound Acid Hypersecretion

Withdrawal from long-term treatment with proton pump inhibitors (PPIs), including racemic omeprazole, can lead to rebound acid hypersecretion (RAHS). nih.govnps.org.au This phenomenon is characterized by an increase in gastric acid production to levels above those seen before treatment began. nih.govkarger.com The underlying mechanism involves the prolonged inhibition of acid secretion, which leads to elevated levels of the hormone gastrin (hypergastrinemia). nih.govjwatch.org Gastrin stimulates the growth of acid-producing parietal cells and enterochromaffin-like (ECL) cells, increasing the stomach's total capacity for acid secretion. nih.govjwatch.org

When the PPI is discontinued, these hypertrophied cells are no longer inhibited, resulting in a surge of acid production. va.gov Clinical studies have demonstrated that this rebound effect can be symptomatic, causing the return or new onset of symptoms like heartburn and acid regurgitation, even in healthy volunteers who were asymptomatic before treatment. nih.govnams-annals.in This can lead patients and clinicians to mistakenly believe the original acid-related disorder has relapsed, potentially resulting in unnecessary long-term continuation of PPI therapy. nih.govracgp.org.au

The duration of RAHS can be significant. One study found that after more than a year of PPI treatment, rebound hypersecretion lasted for more than 8 weeks but less than 26 weeks after discontinuation. nih.govjwatch.org The clinical relevance of RAHS is debated, but managing it is a key consideration when discontinuing long-term PPIs. karger.comracgp.org.au

Emerging Research Areas in Clinical Application (e.g., neurological conditions, cancer)

Beyond its established use in acid-related disorders, research is exploring the potential of omeprazole in other therapeutic areas, notably oncology and neurology.

Oncology

Several preclinical studies suggest that omeprazole possesses anticancer properties. researchgate.netnih.gov One proposed mechanism is the inhibition of vacuolar-type H+-ATPases (V-ATPases), which are highly expressed in some tumor cells and contribute to an acidic tumor microenvironment that promotes invasion and chemoresistance. oncotarget.complos.org By inhibiting these pumps, omeprazole may help normalize the pH gradient and hinder cancer progression. plos.org

Furthermore, recent research has identified the oncogenic transcription factor Snail as a direct target of omeprazole. researchgate.netnih.gov Omeprazole was shown to bind to Snail, promoting its degradation and thereby suppressing the epithelial-mesenchymal transition (EMT), a key process in cancer cell invasion and metastasis. researchgate.netnih.gov In animal models, omeprazole treatment has been shown to inhibit tumor growth and metastasis and enhance the efficacy of cytotoxic agents. researchgate.netoncotarget.com

Neurological Conditions

The role of omeprazole and other PPIs in neurological health is an area of active and conflicting research. Some observational studies have reported an association between long-term PPI use and an increased risk of dementia. healthline.comnih.gov The proposed mechanisms for this potential link are speculative and include the possibilities that PPIs may cross the blood-brain barrier to affect amyloid-beta processing or that they may impair the absorption of essential nutrients like vitamin B12. nih.govmdpi.com

Conversely, other research points toward potential neuroprotective effects. Studies have suggested that omeprazole may reduce neuroinflammation by decreasing the production of inflammatory cytokines such as TNF-α and IL-1β. researchgate.netresearchgate.net Some research indicates that omeprazole can cross the blood-brain barrier and may have a calming effect on neuronal activity. nih.govmdpi.com Given the contradictory findings, the relationship between omeprazole and neurological conditions remains an emerging area requiring more definitive research.

Future Directions in R Omeprazole Research

Advanced Stereoselective Synthesis Methodologies

The synthesis of single-enantiomer drugs like (R)-Omeprazole, also known as esomeprazole (B1671258), is a critical area of research, aiming for more efficient and environmentally friendly production methods. A key focus is the development of advanced stereoselective synthesis methodologies. google.com

One promising approach involves the use of chiral catalysts in the oxidation of a pro-chiral sulfide (B99878) precursor. google.com For instance, researchers have utilized chiral titanium complexes to facilitate the asymmetric oxidation, yielding the desired (S)- or (R)-enantiomer of omeprazole (B731). google.com Another significant advancement is the application of iron(III) complexes with Schiff bases as catalysts. acs.org This method has demonstrated high yields and excellent enantiomeric excess for the synthesis of esomeprazole. acs.org The process often involves the slow addition of an oxidizing agent like hydrogen peroxide. acs.org

A novel strategy involves the synthesis of new crystalline sulfoxide (B87167) intermediates that are chemically stable enough for direct recrystallization. google.com This allows for the enhancement of both chemical and optical purity before conversion into the final this compound product. google.com

The table below summarizes some of the advanced catalysts used in the stereoselective synthesis of this compound.

| Catalyst Type | Precursor | Key Features | Reference |

| Chiral Titanium Complex | Pro-chiral sulfide | Asymmetric oxidation | google.com |

| Iron(III) Complex with Schiff Base | Pro-chiral sulfide | High yield and enantiomeric excess | acs.org |

These advanced methodologies represent a significant step forward in the sustainable and efficient production of enantiomerically pure this compound.

Computational Modeling and Simulations for Drug Discovery and Development

Computational modeling and simulations are increasingly pivotal in understanding the therapeutic action of this compound and in the discovery of new, more effective drugs. nih.gov These methods provide insights into the molecular interactions that govern the drug's efficacy and metabolism. acs.org

One area of focus is the use of physiologically based pharmacokinetic (PBPK) modeling. mdpi.comsimulations-plus.com PBPK models can simulate the absorption, distribution, metabolism, and excretion (ADME) of this compound in virtual patient populations, including pediatrics. mdpi.comsimulations-plus.com This is particularly valuable for predicting drug-drug interactions and understanding how factors like age and genetics influence the drug's behavior. mdpi.com

Molecular docking and quantum mechanics/molecular mechanics (QM/MM) calculations are employed to investigate the stereo- and regioselective metabolism of omeprazole enantiomers by cytochrome P450 enzymes, primarily CYP2C19 and CYP3A4. acs.org These simulations help to elucidate why this compound (esomeprazole) is metabolized differently and often more slowly than the (S)-enantiomer, leading to higher plasma concentrations and potentially greater therapeutic effect. acs.orgnih.gov

Furthermore, computational frameworks like UniDesign are being used to redesign enzymes, such as cytochrome P450 CYP102A1, for highly stereoselective hydroxylation of omeprazole. nih.gov By computationally screening for mutations that favor the metabolism of one enantiomer over the other, researchers can engineer biocatalysts for the efficient production of specific metabolites. nih.gov

The following table highlights key computational approaches and their applications in this compound research.

| Computational Approach | Application | Key Insights | Reference |

| Physiologically Based Pharmacokinetic (PBPK) Modeling | Predicting ADME, drug-drug interactions, pediatric dosing | Age-related metabolic changes, impact on drug exposure | mdpi.comsimulations-plus.com |

| Molecular Docking and QM/MM Calculations | Investigating stereo- and regioselective metabolism | Understanding differential metabolism of enantiomers by CYP enzymes | acs.org |

| Computational Enzyme Redesign (e.g., UniDesign) | Engineering biocatalysts for stereoselective metabolism | Creating enzymes for efficient production of specific metabolites | nih.gov |

These computational tools are accelerating the pace of drug discovery and development, offering a more rational and targeted approach to improving therapies based on this compound.

Investigation of Long-Term Effects and Rare Adverse Events

While this compound is generally considered safe for short-term use, ongoing research is dedicated to understanding its long-term effects and identifying rare adverse events. nih.govscielo.br Post-marketing surveillance and large-scale observational studies are crucial in this endeavor. hres.ca

Long-term use of proton pump inhibitors (PPIs) like this compound has been associated with potential health risks. Some studies suggest that prolonged use may lead to decreased absorption of essential nutrients like vitamin B12 and magnesium. scielo.brwww.nhs.uk There are also concerns about an increased risk of bone fractures and certain infections, such as Clostridioides difficile-associated diarrhea. nih.govwww.nhs.uk

Rare but serious adverse events have been reported, although they occur in a very small fraction of users. www.nhs.ukwjgnet.com These can include acute interstitial nephritis (a type of kidney problem), liver problems, and a rare skin condition called subacute cutaneous lupus erythematosus. www.nhs.ukwjgnet.com It is important to note that a definitive causal link between this compound and some of these conditions is still under investigation. nih.gov

The following table summarizes some of the potential long-term effects and rare adverse events associated with PPI use.

| Potential Effect/Event | Description | Reported Frequency | Reference |

| Vitamin B12 Deficiency | Reduced absorption of vitamin B12 from food. | May occur with use for more than a year. | www.nhs.uk |

| Hypomagnesemia | Low levels of magnesium in the blood. | Can occur with use for more than 3 months. | www.nhs.uk |

| Bone Fractures | Increased risk of fractures, particularly of the hip, wrist, or spine. | Associated with long-term use. | nih.govwww.nhs.uk |

| Clostridioides difficile Infection | Increased risk of diarrhea caused by this bacterium. | A potential risk with PPI therapy. | nih.gov |

| Acute Interstitial Nephritis | A rare kidney disorder. | Rare adverse event. | scielo.brwjgnet.com |

| Subacute Cutaneous Lupus Erythematosus | A rare autoimmune skin condition. | Can occur even after long-term use. | www.nhs.uk |

Continued research and pharmacovigilance are essential to fully characterize the long-term safety profile of this compound and to provide updated guidance for its use.

Personalized Medicine Approaches and Biomarker Identification

The field of personalized medicine aims to tailor medical treatment to the individual characteristics of each patient, and this approach holds significant promise for optimizing this compound therapy. mdpi.comzonmw.nl A key aspect of this is the identification of biomarkers that can predict a patient's response to the drug. pharmaceutical-journal.com

A major focus in the personalized use of this compound is pharmacogenomics, which studies how a person's genes affect their response to drugs. nih.gov The enzyme cytochrome P450 2C19 (CYP2C19) is primarily responsible for the metabolism of this compound. nih.gov Genetic variations in the CYP2C19 gene can lead to significant differences in how quickly the drug is broken down. mdpi.com Individuals can be classified as poor, intermediate, extensive, or ultrarapid metabolizers, which can impact the efficacy and potential side effects of a standard dose. mdpi.com Identifying a patient's CYP2C19 genotype can help in selecting the most appropriate dose.

Beyond genetics, researchers are exploring other biomarkers that could influence treatment outcomes. mdpi.com This includes looking at the complex interplay of genomics, proteomics, and metabolomics—an approach known as multiomics—to get a more complete picture of an individual's biological makeup. mdpi.com Machine learning algorithms are being developed to analyze these vast datasets and identify novel biomarkers that can predict treatment response with greater accuracy. mdpi.com

The table below outlines key areas of research in personalized medicine for this compound.

| Research Area | Focus | Potential Clinical Application | Reference |

| Pharmacogenomics | CYP2C19 gene variations | Dose adjustments based on metabolizer status | nih.govmdpi.com |

| Multiomics (Genomics, Proteomics, Metabolomics) | Integrating various biological data | Identifying novel predictive biomarkers | mdpi.com |

| Machine Learning | Analyzing complex datasets | Developing predictive models for treatment response | mdpi.com |

The ultimate goal of these personalized medicine approaches is to move beyond a "one-size-fits-all" model and provide more effective and safer this compound therapy for every patient.

Novel Drug Delivery Systems for Enhanced this compound Efficacy

To improve the therapeutic performance of this compound, researchers are actively developing novel drug delivery systems. interesjournals.org These advanced formulations aim to enhance the drug's stability, solubility, and bioavailability, leading to improved efficacy. rjpdft.com

This compound is acid-labile, meaning it can be degraded by stomach acid. gutnliver.org Therefore, conventional formulations are often enteric-coated to protect the drug until it reaches the more alkaline environment of the small intestine for absorption. gutnliver.org However, novel delivery systems are being explored to overcome some of the limitations of these traditional methods. interesjournals.org

One area of investigation is the use of nanoparticles. researchgate.net For example, conjugating this compound with silver nanoparticles has been shown to enhance its urease inhibitory activity, which could be beneficial in treating Helicobacter pylori infections. researchgate.net Other nanoparticle-based systems, such as liposomes and polymeric nanoparticles, can encapsulate the drug, protecting it from degradation and allowing for controlled release. interesjournals.org

Another approach is the development of solid dispersion technologies and cyclodextrin (B1172386) complexation to improve the poor aqueous solubility of omeprazole. rjpdft.com Self-nanoemulsifying drug delivery systems (SNEDDS) are also being investigated to enhance both the solubility and stability of the drug. rjpdft.com

The table below summarizes some of the novel drug delivery systems being researched for this compound.

| Delivery System | Mechanism of Enhancement | Potential Benefit | Reference |

| Nanoparticles (e.g., silver nanoparticles) | Increased surface area, targeted delivery | Enhanced urease inhibition | researchgate.net |

| Liposomes and Polymeric Nanoparticles | Encapsulation and controlled release | Protection from degradation, sustained drug levels | interesjournals.org |

| Solid Dispersions | Improved solubility | Enhanced absorption and bioavailability | rjpdft.com |

| Cyclodextrin Complexation | Increased aqueous solubility | Improved formulation characteristics | rjpdft.com |

| Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) | Enhanced solubility and stability | Improved absorption and bioavailability | rjpdft.com |

These innovative drug delivery technologies have the potential to significantly improve the effectiveness and patient compliance of this compound therapy. interesjournals.org

Q & A

Q. How can researchers determine the physicochemical properties of (R)-Omeprazole for preformulation studies?

Methodological Answer:

- Solubility : Use pH-dependent solubility profiling across physiological pH ranges (1.2–7.4) via shake-flask or titration methods. Polar solvents like methanol or phosphate buffers are recommended for initial screening .

- Polymorphism : Characterize crystalline forms using X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). Compare results with the racemic omeprazole to identify enantiomer-specific stability challenges .

- pKa : Perform potentiometric titration with automated systems (e.g., Sirius T3) to measure acid dissociation constants, critical for predicting ionization behavior in formulations .

Q. What analytical methods are suitable for quantifying this compound purity in early-stage research?

Methodological Answer:

- HPLC : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with mobile phases containing 0.1% triethylamine in hexane:ethanol (70:30). Retention time and peak symmetry should validate enantiomeric separation .

- UV-Vis Spectroscopy : Calibrate at λmax = 302 nm (characteristic of benzimidazole derivatives) with validation for linearity (R² ≥ 0.999) across 0.1–50 µg/mL .

Advanced Research Questions

Q. How can researchers optimize chiral separation methods for this compound in complex matrices?

Methodological Answer:

- Capillary Electrophoresis (CE) : Apply a face-centered central composite design to optimize buffer conditions (e.g., 25 mM borate buffer at pH 9.0, 25 kV voltage). Resolution >1.5 between (R)- and (S)-enantiomers is achievable within 10 minutes .

- LC-MS/MS : Use a C18 column with 0.1% formic acid in acetonitrile:water (50:50) for high sensitivity. Monitor transitions m/z 346.1 → 198.1 for quantification and 346.1 → 136.1 for confirmation .

Q. What strategies address stability challenges of this compound in formulation development?

Methodological Answer:

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation products (e.g., omeprazole sulfone) via HPLC-UV. Excipient compatibility studies should exclude reactive polymers like povidone .

- Lyophilization : Stabilize this compound in freeze-dried formulations using mannitol (1:1 ratio) as a cryoprotectant. Reconstitution stability should exceed 24 hours at 25°C .

Q. How should researchers design in vivo studies to evaluate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) profile?

Methodological Answer:

- Dosing Regimens : Administer 20 mg/kg (oral) in rodent models with serial blood sampling (0–24 hrs). Compare AUC and Cₘₐₓ with racemic omeprazole to assess enantioselective metabolism .

- Endpoint Selection : Measure gastric pH continuously for 48 hours post-administration. Use non-compartmental analysis (NCA) for PK parameters and Emax models for PD response .

Data Contradiction and Reproducibility

Q. How can conflicting reports on this compound’s adverse effects be systematically analyzed?

Methodological Answer:

- Meta-Analysis : Pool data from ≥10 studies using PRISMA guidelines. Stratify by study type (RCTs vs. observational) and adjust for confounders (e.g., CYP2C19 polymorphisms) via multivariate regression .

- Risk of Bias Assessment : Apply the Newcastle-Ottawa Scale for observational studies and Cochrane Risk of Bias Tool for RCTs. Exclude studies scoring <7 stars (low rigor) .

Q. What experimental controls are critical for minimizing variability in in vitro assays of this compound?

Methodological Answer:

- Negative Controls : Include omeprazole-free vehicle (e.g., 0.5% DMSO) to rule out solvent interference in proton-pump inhibition assays.

- Positive Controls : Use pantoprazole (10 µM) as a reference inhibitor. Standardize cell lines (e.g., HGT-1 human gastric cells) and passage numbers (≤20) to reduce inter-assay variability .

Regulatory and Quality Control

Q. What are the key impurities to monitor in this compound batches, and how are they quantified?

Methodological Answer:

- Impurity Profiling : Focus on synthesis byproducts like omeprazole sulfone (D) and desmethyl omeprazole. Use HPLC with a gradient elution (acetonitrile:phosphate buffer, pH 7.0) for simultaneous detection .